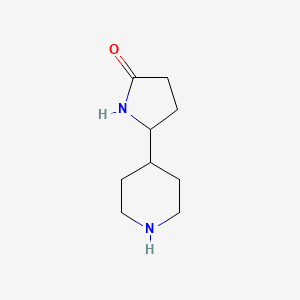
(S)-2-(aminomethyl)-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(aminomethyl)-4-methylpentan-1-ol is a chiral amino alcohol with a stereogenic center at the second carbon atom. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(aminomethyl)-4-methylpentan-1-ol can be achieved through several methods. One common approach is the reductive amination of 4-methylpentan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, with the choice of solvent and temperature being crucial for achieving high yields and enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of chiral catalysts to ensure the desired stereochemistry. Catalytic hydrogenation of the corresponding imine or oxime derivatives is another viable method. The process parameters, such as pressure, temperature, and catalyst type, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-(aminomethyl)-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 2-(aminomethyl)-4-methylpentan-1-one.
Reduction: 2-(methylamino)-4-methylpentane.
Substitution: 2-(aminomethyl)-4-methylpentyl chloride.
Applications De Recherche Scientifique
(S)-2-(aminomethyl)-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(aminomethyl)-4-methylpentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
®-2-(aminomethyl)-4-methylpentan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(aminomethyl)-4-methylpentane: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-methylpentan-2-amine: Lacks the hydroxyl group and has a different substitution pattern.
Uniqueness: (S)-2-(aminomethyl)-4-methylpentan-1-ol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for diverse chemical reactivity and the potential for enantioselective synthesis, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-4-methylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |
Clé InChI |
JMGASEAIRBNJHL-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@@H](CN)CO |
SMILES canonique |
CC(C)CC(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


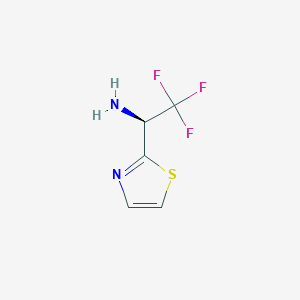
![tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B12975419.png)
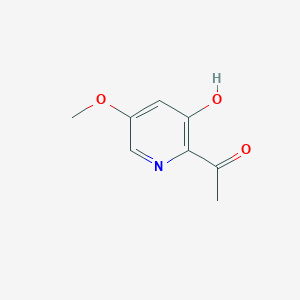


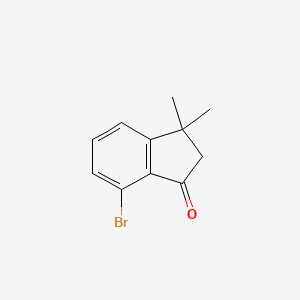
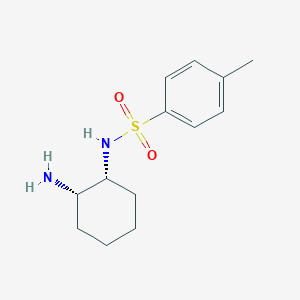

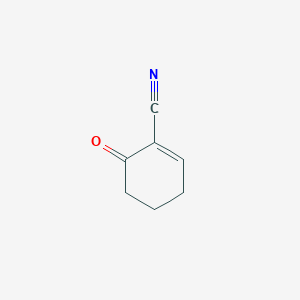
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)
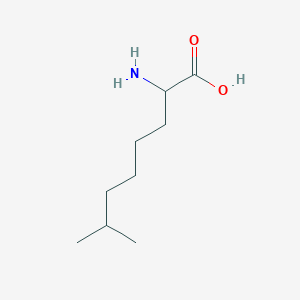
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12975482.png)
